3-Aminopicolinic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-aminopicolinic acid derivatives involves the formation of stable complexes with Eu(III), which exhibit enhanced luminescence and spectroscopic properties compared to their parent 3-amino complexes. These complexes show a strong absorption in the UV range and intense emission in the visible range, suggesting their utility as light-conversion molecular devices either in solid state or in solution (Bejan et al., 2005).
Molecular Structure Analysis
The molecular structure of 3-aminopicolinic acid and its derivatives plays a crucial role in their chemical and physical properties. For instance, the complexes formed with Eu(III) are characterized by their lipophilicity and enhanced luminescent properties, which are attributed to their specific molecular structures (Bejan et al., 2005).
Chemical Reactions and Properties
3-Aminopicolinic acid serves as an effective matrix for matrix-assisted laser desorption/ionization (MALDI) of DNA and protein, demonstrating its utility in the field of mass spectrometry. This application is largely due to its ultraviolet-absorbing properties and its ability to facilitate the detection of single-stranded DNA segments and double-stranded DNA (Taranenko et al., 1994).
Physical Properties Analysis
The physical properties of 3-aminopicolinic acid derivatives, such as solubility in common solvents and their luminescence lifetime, are noteworthy. These properties are essential for their application in light-conversion molecular devices and highlight the importance of understanding the physical aspects of these compounds (Bejan et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-aminopicolinic acid, including its role in the formation of complexes with enhanced luminescence and spectroscopic properties, are integral to its potential applications in scientific research. The ability of these complexes to exhibit strong UV absorption and visible range emission underlines the significance of 3-aminopicolinic acid in the development of new materials and technologies (Bejan et al., 2005).
Scientific Research Applications
Activation of Enzymes : MacDonald and Lardy (1978) found that 3-aminopicolinate acts as a synthetic metal-complexing activator of phosphoenolpyruvate carboxykinase, potentially serving as a model for ferroactivator, a protein that activates enzymes in vitro (MacDonald & Lardy, 1978).
Mass Spectrometry of Biopolymers : Taranenko et al. (1994) demonstrated that 3-Aminopicolinic acid (3-APA) is an effective matrix for laser-assisted laser desorption/ionization of DNA and protein, enabling the detection of single-stranded and double-stranded DNA segments (Taranenko et al., 1994).
Protection of Phosphoenolpyruvate Carboxykinase : Research by Reynolds (1980) indicated that 3-aminopicolinic acid protects phosphoenolpyruvate carboxykinase from inactivation by ferrous ions, which could activate gluconeogenesis (Reynolds, 1980).
Stimulation of Glutamine Metabolism : Durozard and Baverel (1983) found that 3-aminopicolinate stimulates glutamine metabolism in dog kidney tubules, leading to increased removal of glutamate and formation of various compounds (Durozard & Baverel, 1983).
Potential Treatment for Diabetes : MacDonald et al. (1978) observed that 3-aminopicolinate increases blood glucose levels in rats without inhibiting glucose utilization, suggesting its potential as a treatment for type 2 diabetes (MacDonald et al., 1978).
Luminescence in Molecular Devices : Bejan et al. (2005) reported that lipophilic Eu(III) complexes with 3-aminopicolinic acid derivatives exhibit high solubility and enhanced luminescence properties, suitable for light-conversion molecular devices (Bejan et al., 2005).
Gravimetric and Volumetric Estimation of Palladium : Majumdar and Bag (1958) identified β-Aminopicolinic acid as a selective reagent for the estimation of palladium, without interference from common elements or platinum metals except copper (Majumdar & Bag, 1958).
Future Directions
: Taranenko, N. I., Allman, S. L., Ch’ang, L. Y., & Chen, C. H. (1994). 3-aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. Rapid Communications in Mass Spectrometry, 8(12), 1005-1008. Link : Pubmed. (1995). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of DNA and protein. Rapid Communications in Mass Spectrometry, 9(2), 105-108. Link
Mechanism of Action
Target of Action
It is known to have a significant impact on glucose levels in the body .
Mode of Action
It has been observed that administering 3-aminopicolinic acid to starved rats immediately initiated a progressive increase in blood glucose concentration . This suggests that the compound may interact with metabolic processes related to glucose regulation.
Biochemical Pathways
The observed hyperglycemic effect suggests that it may influence pathways related to glucose metabolism .
Result of Action
The administration of 3-Aminopicolinic acid has been observed to cause a significant increase in blood glucose levels .
properties
IUPAC Name |
3-aminopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOMHTFCWOJWFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163301 | |
Record name | 3-Aminopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopicolinic acid | |
CAS RN |
1462-86-8 | |
Record name | 3-Aminopicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopicolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOPICOLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRX7SG6NCS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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